
methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole-based compound that has shown potential in various applications, including medicinal chemistry, agrochemicals, and material science. In
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or receptors in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation. In addition, this compound has been shown to have antibacterial and antifungal properties, where it inhibits the growth of specific bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate has several advantages for lab experiments. It is easy to synthesize, and it has shown promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have potential side effects that have not yet been identified.
Direcciones Futuras
There are several future directions for the use of Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in scientific research. One potential direction is the development of new anticancer drugs based on its structure and activity. Another potential direction is the use of this compound as a material for organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with methanol and thionyl chloride. The reaction is carried out at a temperature of 60-70°C for 12-16 hours, followed by the addition of methylamine hydrochloride. The reaction mixture is then heated at 80-90°C for 5-6 hours, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate has shown potential in various scientific research applications. It has been studied for its antitumor activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, where it has shown potential in inhibiting the growth of various bacterial and fungal strains. In addition, this compound has been studied for its potential use as a corrosion inhibitor and as a material for organic electronics.
Propiedades
IUPAC Name |
methyl 4-bromo-2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-4-6-9(7-5-8)11-10(14)12(13(17)18-3)16(2)15-11/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTOZMVJRFNHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


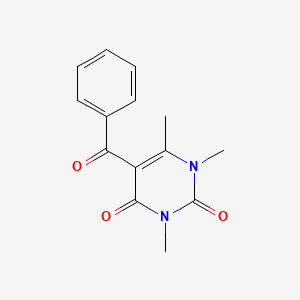

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2616254.png)
![N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2616255.png)
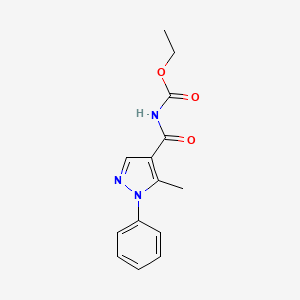
![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2616257.png)
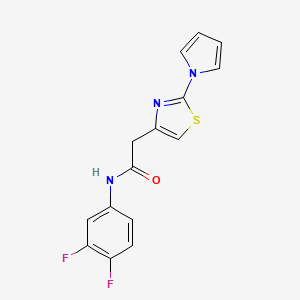
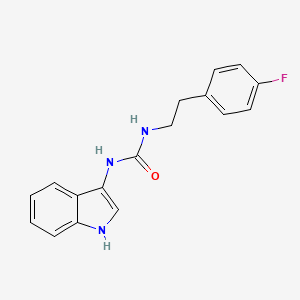
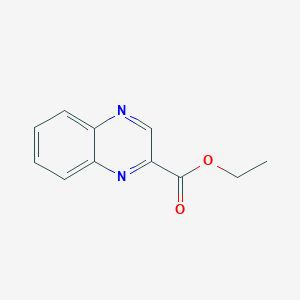
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616262.png)
